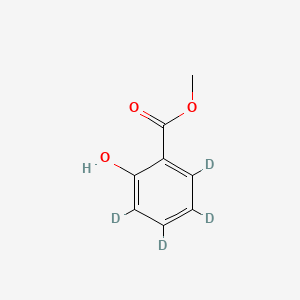
Paucimannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paucimannose is a type of N-glycan, a carbohydrate structure that is attached to proteins through N-glycosylation. It consists of two N-acetylglucosamine residues and one to three mannose residues, with the potential addition of a fucose residue. Initially thought to be specific to invertebrates and plants, this compound has been found in vertebrates, including humans, where it plays roles in various physiological and pathophysiological processes .
準備方法
Synthetic Routes and Reaction Conditions: Paucimannose is typically synthesized through enzymatic processes involving glycosyltransferases and glycosidases. In invertebrates and plants, the synthesis involves the action of enzymes like N-acetyl-β-D-hexosaminidases, which truncate larger N-glycans to form paucimannosidic structures .
Industrial Production Methods: Industrial production of this compound involves the use of glycoengineered cell cultures. For example, glycoengineered Arabidopsis alg3 cell cultures have been used to produce human acid-alpha glucosidase with a predominantly paucimannosidic structure .
化学反応の分析
Types of Reactions: Paucimannose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized mannose derivatives, while reduction can yield reduced mannose derivatives.
科学的研究の応用
作用機序
Paucimannose exerts its effects through its role in N-glycosylation. It is attached to proteins and influences their folding, stability, and function. In neural progenitor cells, this compound-modified proteins have been shown to regulate cell proliferation and differentiation . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
類似化合物との比較
Oligomannose: Contains more mannose residues than paucimannose and is involved in similar glycosylation processes.
Complex N-glycans: Have more complex structures with additional sugar residues like galactose and sialic acid.
Hybrid N-glycans: Contain both oligomannose and complex glycan structures.
Uniqueness: this compound is unique in its relatively simple structure and its specific roles in certain physiological and pathophysiological processes. Unlike oligomannose and complex N-glycans, this compound is more commonly found in invertebrates and plants, although it has been detected in vertebrates under specific conditions .
特性
分子式 |
C34H58N2O26 |
|---|---|
分子量 |
910.8 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-/m0/s1 |
InChIキー |
DJUIFTOHRFYXSA-YONMKSMASA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


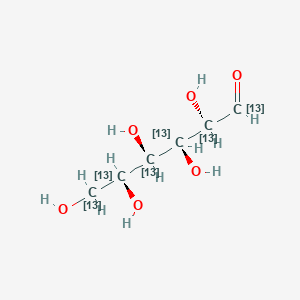

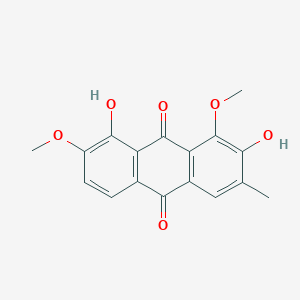
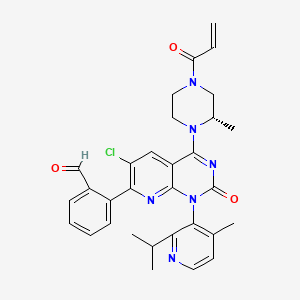
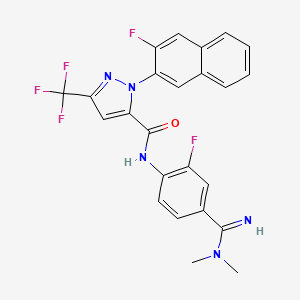
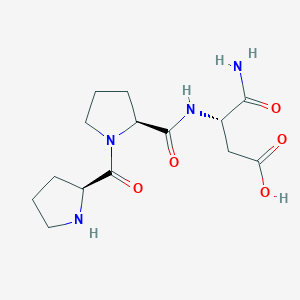
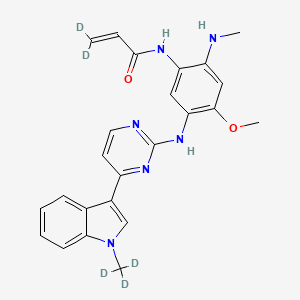
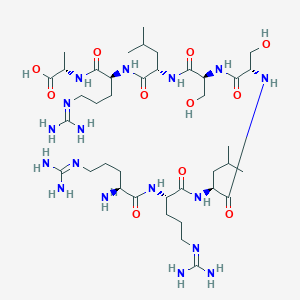
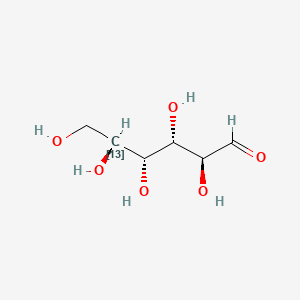
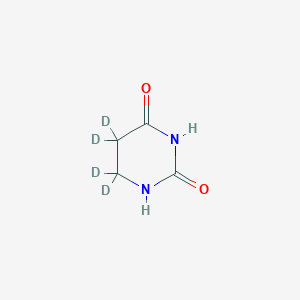
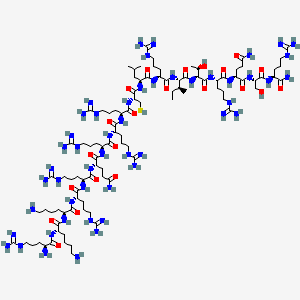
![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
